molecular formula C11H14O3 B3057459 2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane CAS No. 80910-01-6

2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane

Cat. No. B3057459
Key on ui cas rn: 80910-01-6
M. Wt: 194.23 g/mol
InChI Key: QWWVSLBMMUDNTB-UHFFFAOYSA-N
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Patent
US09359381B2

Procedure details

p-Methoxybenzyl chloride (2.326 g, 14.85 mmol) was added slowly to a suspension of sodium hydride (60% dispersion in mineral oil, 0.594 g, 14.85 mmol) in DMF (25 mL) at 0° C. and the mixture stirred for 25 mins. Glycidol (1 g, 13.50 mmol) was then added dropwise over 25 mins, the mixture was allowed to warm to room temperature and stirred for 3 days. The mixture was diluted with EtOAc (50 ml) and washed with saturated NH4Cl (aq) (30 ml), saturated NaHCO3 (aq) (50 ml) and brine (100 ml). The organic phase was dried over magnesium sulfate and evaporated under vacuum. Purification by chromatography on silica, eluting with 0-10% EtOAc/hexane, afforded the title compound.
Quantity
2.326 g
Type
reactant
Reaction Step One
Quantity
0.594 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[H-].[Na+].[CH2:13]1[O:15][CH:14]1[CH2:16][OH:17]>CN(C=O)C.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][O:17][CH2:16][CH:14]2[CH2:13][O:15]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.326 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
0.594 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 25 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 days
Duration
3 d
WASH
Type
WASH
Details
washed with saturated NH4Cl (aq) (30 ml), saturated NaHCO3 (aq) (50 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with 0-10% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COC1=CC=C(COCC2OC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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